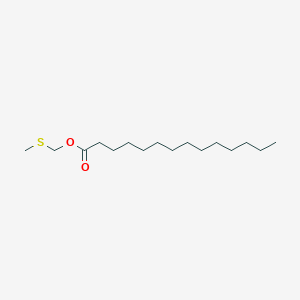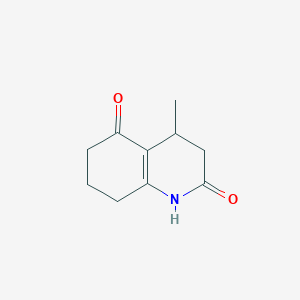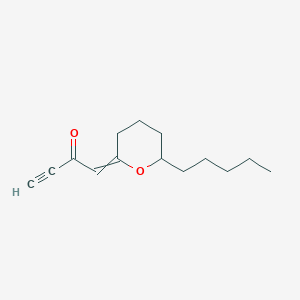
1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Pentyloxan-2-yliden)but-3-in-2-on ist eine chemische Verbindung mit einer einzigartigen Struktur, die Elemente sowohl von Alkin- als auch von Lacton-Funktionalitäten kombiniert
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(6-Pentyloxan-2-yliden)but-3-in-2-on kann über verschiedene Synthesewege erfolgen. Eine übliche Methode beinhaltet die Reaktion von 6-Pentyloxan-2-on mit But-3-in-2-on unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und kann ein Erhitzen umfassen, um die Bildung des gewünschten Produkts zu ermöglichen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Destillation oder Umkristallisation umfassen, um das Endprodukt in reiner Form zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
1-(6-Pentyloxan-2-yliden)but-3-in-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen variieren, umfassen aber häufig kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen vom Reaktionstyp und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation Carbonsäuren liefern, während die Reduktion Alkohole oder Alkane erzeugen kann .
Wissenschaftliche Forschungsanwendungen
1-(6-Pentyloxan-2-yliden)but-3-in-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erstellen.
Biologie: Die Verbindung kann in Studien verwendet werden, die Enzym-Interaktionen und Stoffwechselwege betreffen.
Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(6-Pentyloxan-2-yliden)but-3-in-2-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und verschiedene biochemische Pfade beeinflussen. Der genaue Mechanismus hängt vom Kontext seiner Verwendung und den beteiligten spezifischen Zielstrukturen ab .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one can be achieved through several synthetic routes. One common method involves the reaction of 6-pentyloxan-2-one with but-3-yn-2-one under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Pentyloxan-2-on: Ein δ-Lacton, das strukturell verwandt ist, aber die Alkin-Funktionalität fehlt.
But-3-in-2-on: Eine Alkin-Verbindung, die die Alkin-Funktionalität teilt, aber den Lactonring fehlt
Einzigartigkeit
1-(6-Pentyloxan-2-yliden)but-3-in-2-on ist aufgrund seiner Kombination aus Alkin- und Lacton-Funktionalitäten einzigartig, was es ermöglicht, an einer Vielzahl chemischer Reaktionen teilzunehmen und es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
CAS-Nummer |
143689-90-1 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-(6-pentyloxan-2-ylidene)but-3-yn-2-one |
InChI |
InChI=1S/C14H20O2/c1-3-5-6-8-13-9-7-10-14(16-13)11-12(15)4-2/h2,11,13H,3,5-10H2,1H3 |
InChI-Schlüssel |
SODAWQYBFIAKRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCCC(=CC(=O)C#C)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one](/img/structure/B12543641.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)



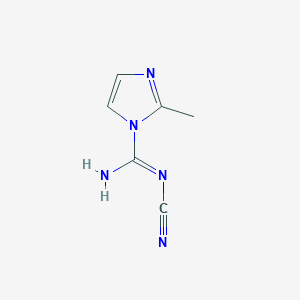
![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)
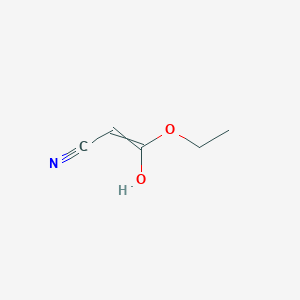
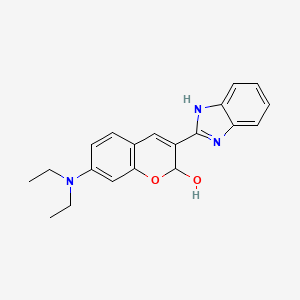
![Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-](/img/structure/B12543699.png)
![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
